Cas no 2197633-80-8 (N-3-(2-benzylazetidin-1-yl)-3-oxopropylprop-2-enamide)

N-3-(2-benzylazetidin-1-yl)-3-oxopropylprop-2-enamide structure
2197633-80-8 structure
商品名:N-3-(2-benzylazetidin-1-yl)-3-oxopropylprop-2-enamide
CAS番号:2197633-80-8
MF:C16H20N2O2
メガワット:272.342204093933
CID:5414036
PubChem ID:145897051

N-3-(2-benzylazetidin-1-yl)-3-oxopropylprop-2-enamide 化学的及び物理的性質

名前と識別子

    • N-[3-Oxo-3-[2-(phenylmethyl)-1-azetidinyl]propyl]-2-propenamide
    • EN300-26578155
    • 2197633-80-8
    • Z1479367501
    • N-[3-(2-Benzylazetidin-1-yl)-3-oxopropyl]prop-2-enamide
    • N-3-(2-benzylazetidin-1-yl)-3-oxopropylprop-2-enamide
    • インチ: 1S/C16H20N2O2/c1-2-15(19)17-10-8-16(20)18-11-9-14(18)12-13-6-4-3-5-7-13/h2-7,14H,1,8-12H2,(H,17,19)
    • InChIKey: GRDNDJWARJUYAG-UHFFFAOYSA-N
    • ほほえんだ: O=C(CCNC(C=C)=O)N1CCC1CC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 272.152477885g/mol
  • どういたいしつりょう: 272.152477885g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 362
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

  • 密度みつど: 1.141±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 518.6±42.0 °C(Predicted)
  • 酸性度係数(pKa): 14.48±0.46(Predicted)

N-3-(2-benzylazetidin-1-yl)-3-oxopropylprop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26578155-0.05g
N-[3-(2-benzylazetidin-1-yl)-3-oxopropyl]prop-2-enamide
2197633-80-8 95.0%
0.05g
$246.0 2025-03-20

N-3-(2-benzylazetidin-1-yl)-3-oxopropylprop-2-enamide 関連文献

N-3-(2-benzylazetidin-1-yl)-3-oxopropylprop-2-enamideに関する追加情報

N-3-(2-Benzylazetidin-1-yl)-3-Oxopropylprop-2-Enamide: A Comprehensive Overview

The compound N-3-(2-benzylazetidin-1-yl)-3-oxopropylprop-2-enamide (CAS No. 2197633-80-8) is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound, characterized by its unique structure, has garnered attention due to its versatile properties and promising biological activities. In this article, we delve into the structural features, synthesis pathways, biological implications, and potential applications of this intriguing molecule.

Structural Features and Synthesis

The molecular structure of N-3-(2-benzylazetidin-1-yl)-3-Oxopropylprop-2-enamide is defined by a combination of functional groups that contribute to its reactivity and selectivity. The presence of an azetidine ring, a four-membered cyclic amine, introduces rigidity and unique electronic properties to the molecule. The benzyl group attached to the azetidine further enhances the compound's stability and bioavailability. The propenamide moiety adds a conjugated system, which is crucial for its interaction with biological targets.

Recent advancements in synthetic chemistry have enabled the efficient construction of this compound. Researchers have employed various strategies, including ring-closing metathesis and peptide coupling reactions, to synthesize N-3-(2-benzylazetidin-1-yl)-3-Oxopropylprop-2-enamide with high purity and yield. These methods not only ensure scalability but also allow for the introduction of functional groups at specific positions, facilitating further modifications for tailored applications.

Biological Activity and Applications

Extensive studies have highlighted the remarkable biological activity of N-3-(2-benzylazetidin-1-yL)-3-Oxopropylpropenamide. Preclinical research has demonstrated its potent anti-tumor properties, making it a promising candidate for cancer therapy. The compound has shown selective inhibition of key enzymes involved in tumor progression, such as proteasomes and kinases. Additionally, it exhibits anti-inflammatory and anti-microbial activities, broadening its therapeutic potential.

One of the most exciting developments involves the use of this compound as a lead molecule in drug discovery programs. Its ability to modulate cellular signaling pathways makes it a valuable tool for designing novel therapeutics targeting complex diseases like neurodegenerative disorders and autoimmune conditions.

Chemical Properties and Stability

The chemical stability of N-(2-benzylazetidin-yL)-Oxopropenamide is influenced by its structural integrity and functional group interactions. Studies have shown that the compound exhibits excellent stability under physiological conditions, ensuring its suitability for in vivo applications. Its solubility profile has been optimized through structural modifications, enhancing its pharmacokinetic properties.

Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been instrumental in characterizing the compound's physical properties. These analyses have provided insights into its conformational flexibility and intermolecular interactions, which are critical for understanding its behavior in different environments.

Future Prospects

The continued exploration of N-(benzilazetydinyL)-Oxopropenamide's properties holds immense promise for future innovations in pharmaceuticals and materials science. Ongoing research aims to uncover new synthetic routes that enhance scalability while maintaining product quality. Additionally, investigations into its mechanism of action at molecular levels are expected to pave the way for personalized medicine approaches.

In conclusion, N-(benzilazetydinyL)-Oxopropenamide stands out as a multifaceted compound with diverse applications across scientific disciplines. Its unique structure, coupled with cutting-edge research findings, positions it as a key player in advancing modern chemistry and medicine.

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